molecular formula C24H21N3O3 B11292509 N-(2-methylphenyl)-2-{3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide

N-(2-methylphenyl)-2-{3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide

Cat. No.: B11292509
M. Wt: 399.4 g/mol
InChI Key: SYXOTJXSIABERX-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-2-{3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide: is a complex organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)-2-{3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Coupling with phenol: The oxadiazole intermediate is then coupled with a phenol derivative in the presence of a suitable coupling agent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

    Acylation: The final step involves the acylation of the phenoxy intermediate with 2-methylphenyl acetic acid using a suitable acylating agent like acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)-2-{3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2-methylphenyl)-2-{3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide has been studied for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-2-{3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methylphenyl)-2-{3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide
  • N-(2-methylphenyl)-2-{3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide
  • N-(2-methylphenyl)-2-{3-[5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide

Uniqueness

N-(2-methylphenyl)-2-{3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is unique due to its specific substitution pattern on the phenyl rings and the presence of the oxadiazole moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C24H21N3O3

Molecular Weight

399.4 g/mol

IUPAC Name

N-(2-methylphenyl)-2-[3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy]acetamide

InChI

InChI=1S/C24H21N3O3/c1-16-10-12-18(13-11-16)24-26-23(27-30-24)19-7-5-8-20(14-19)29-15-22(28)25-21-9-4-3-6-17(21)2/h3-14H,15H2,1-2H3,(H,25,28)

InChI Key

SYXOTJXSIABERX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NO2)C3=CC(=CC=C3)OCC(=O)NC4=CC=CC=C4C

Origin of Product

United States

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